molecular formula C21H17F5N4 B11443125 4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B11443125
M. Wt: 420.4 g/mol
InChI Key: YSOWFEMBDYESCR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl and piperazinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach includes the condensation of 4-fluorobenzaldehyde with piperazine, followed by cyclization with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and piperazinyl groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the pyrimidine core.

    6-(Trifluoromethyl)pyrimidine: Contains the trifluoromethyl-substituted pyrimidine core but lacks the fluorophenyl and piperazinyl groups.

Uniqueness

4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of fluorophenyl, piperazinyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17F5N4

Molecular Weight

420.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C21H17F5N4/c22-15-3-1-14(2-4-15)18-13-19(21(24,25)26)28-20(27-18)30-11-9-29(10-12-30)17-7-5-16(23)6-8-17/h1-8,13H,9-12H2

InChI Key

YSOWFEMBDYESCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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